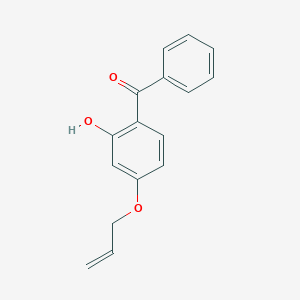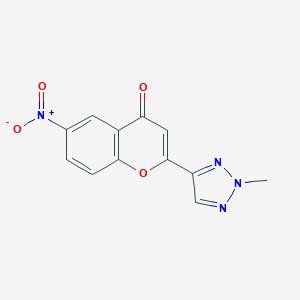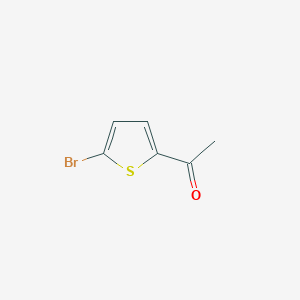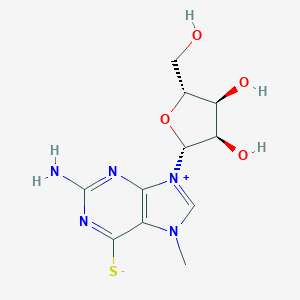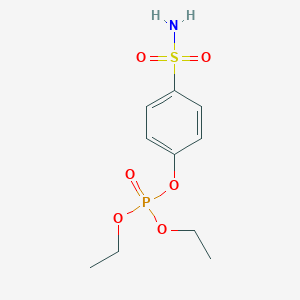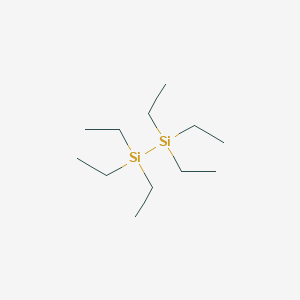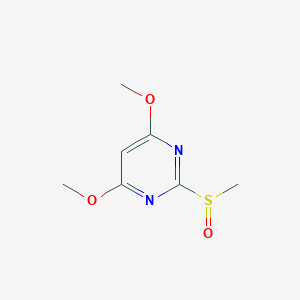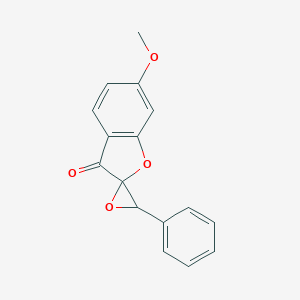
6-Methoxyaurone epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxyaurone epoxide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a derivative of the natural product, 6-Methoxyaurone, which is found in a variety of plant species. The epoxide form of 6-Methoxyaurone has been synthesized in the laboratory and has been shown to have interesting properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 6-Methoxyaurone epoxide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant activity, which may contribute to its anticancer properties.
Biochemische Und Physiologische Effekte
In addition to its potential as an anticancer agent, 6-Methoxyaurone epoxide has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Methoxyaurone epoxide in lab experiments is that it is relatively easy to synthesize in the laboratory. This compound also has interesting properties that make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is that it is not yet fully understood how it interacts with biological systems. More research is needed to determine the optimal conditions for using this compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 6-Methoxyaurone epoxide. One area of interest is its potential as an anticancer agent. More research is needed to determine the optimal conditions for using this compound in cancer treatment, as well as its potential side effects. Another area of interest is its potential as a treatment for inflammatory and neurodegenerative diseases. Further research is needed to determine the optimal conditions for using this compound in these applications. Finally, more research is needed to fully understand the mechanism of action of 6-Methoxyaurone epoxide in biological systems.
Synthesemethoden
The synthesis of 6-Methoxyaurone epoxide involves several steps. The starting material is 6-Methoxyaurone, which is first converted to a diol intermediate. This intermediate is then treated with a peracid, such as m-chloroperbenzoic acid, to form the epoxide. The reaction conditions must be carefully controlled to ensure that the desired product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-Methoxyaurone epoxide has been the subject of scientific research due to its potential applications in various fields. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 6-Methoxyaurone epoxide in cancer cells is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death.
Eigenschaften
CAS-Nummer |
10173-78-1 |
|---|---|
Produktname |
6-Methoxyaurone epoxide |
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
6-methoxy-3'-phenylspiro[1-benzofuran-2,2'-oxirane]-3-one |
InChI |
InChI=1S/C16H12O4/c1-18-11-7-8-12-13(9-11)19-16(14(12)17)15(20-16)10-5-3-2-4-6-10/h2-9,15H,1H3 |
InChI-Schlüssel |
XQNZZUOCNPCTPY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



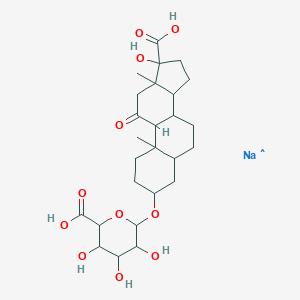
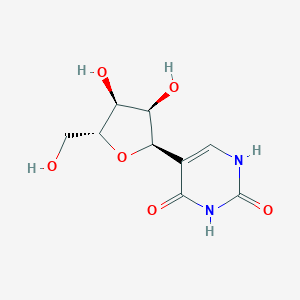
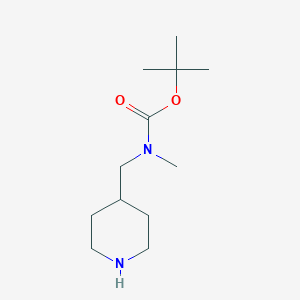
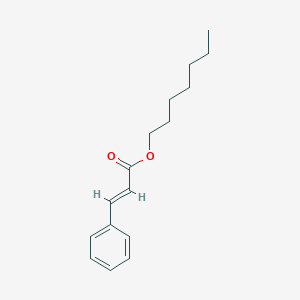
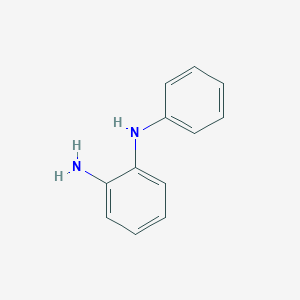
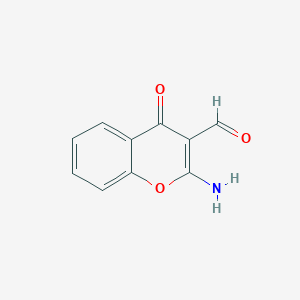
![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)
